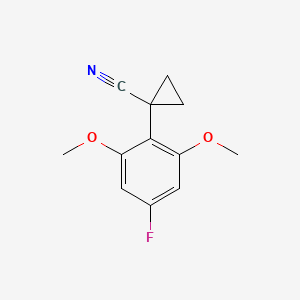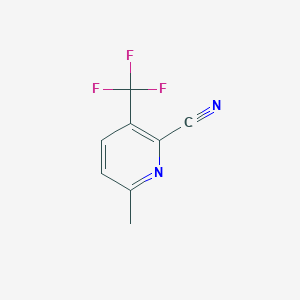
6-Methyl-3-(trifluoromethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of picolinonitrile, characterized by the presence of a methyl group at the 6-position and a trifluoromethyl group at the 3-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(trifluoromethyl)picolinonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a pyridine ring. One common method is the reaction of 6-methylpyridine-3-carboxylic acid with trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl group can yield 6-methyl-3-(trifluoromethyl)picolinic acid, while reduction of the nitrile group can produce 6-methyl-3-(trifluoromethyl)picolinamines .
Aplicaciones Científicas De Investigación
6-Methyl-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism by which 6-Methyl-3-(trifluoromethyl)picolinonitrile exerts its effects depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and stability of the compound, while the nitrile group can act as a reactive site for further functionalization. The molecular targets and pathways involved in its biological activities are still under investigation and may vary depending on the specific context .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-3-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.
3-(Trifluoromethyl)picolinonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Methylpicolinonitrile: Similar structure but lacks the trifluoromethyl group.
Uniqueness
6-Methyl-3-(trifluoromethyl)picolinonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H5F3N2 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
6-methyl-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c1-5-2-3-6(8(9,10)11)7(4-12)13-5/h2-3H,1H3 |
Clave InChI |
AVKOWXWRFROVMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)
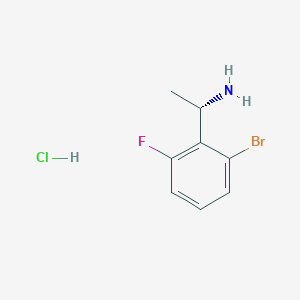
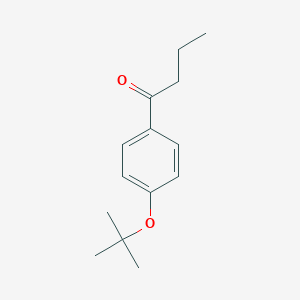
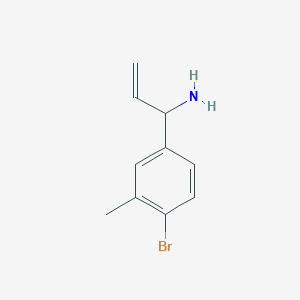
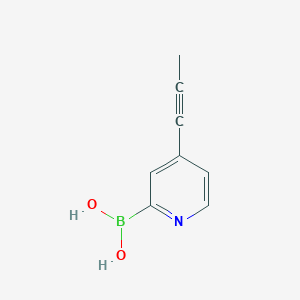

![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
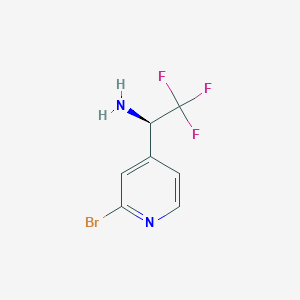
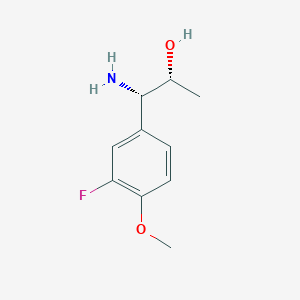
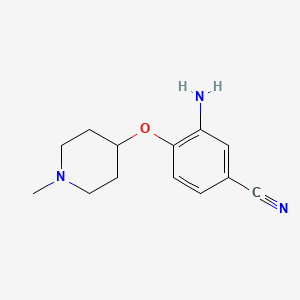
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)
